molecular formula C9H14O3 B3052498 (3-ethyloxetan-3-yl)methyl Prop-2-enoate CAS No. 41988-14-1

(3-ethyloxetan-3-yl)methyl Prop-2-enoate

Cat. No. B3052498
CAS RN: 41988-14-1
M. Wt: 170.21 g/mol
InChI Key: PYEYLPDXIYOCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Synonyms : This compound is also known by other names, although no specific synonyms were found in the available data .

Synthesis Analysis

  • Protonation : Acidic conditions protonate the dicarboxylate, yielding the desired (3-ethyloxetan-3-yl)methyl Prop-2-enoate .

Scientific Research Applications

Crystal Structure Analysis

Research has explored the crystal structure of compounds related to (3-ethyloxetan-3-yl)methyl prop-2-enoate. For example, studies on ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates reveal insights into N⋯π and O⋯π interactions in their crystal packing, which are key for understanding molecular interactions and stability (Zhang, Wu, & Zhang, 2011).

Molecular Interaction Studies

Various derivatives of prop-2-enoates have been synthesized and analyzed for their intermolecular interactions. For instance, studies have focused on the synthesis and structural analysis of compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, providing insights into their molecular configurations and potential applications in drug design (Johnson et al., 2006).

Synthesis of Functional Compounds

Research also includes the synthesis of functional compounds using derivatives of prop-2-enoates. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been prepared for potential applications in pharmaceuticals (Johnson et al., 2006).

Photophysical and Electrochemical Properties

Investigations into the photophysical and electrochemical properties of these compounds are also prominent. Studies on the surface-enhanced Raman spectra of materials like methyl 3-(4-methoxy phenyl)prop-2-enoate contribute to understanding their potential applications in optical materials and sensors (Sajan et al., 2008).

Potential Inhibitory Activity

Some derivatives have been studied for their potential inhibitory activity against specific proteins, which is critical for drug development. For instance, molecular docking studies suggest that compounds like ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate might exhibit inhibitory activity against certain enzymes, indicating their potential as pharmaceutical agents (Mary et al., 2015).

properties

IUPAC Name

(3-ethyloxetan-3-yl)methyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-8(10)12-7-9(4-2)5-11-6-9/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEYLPDXIYOCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)COC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459002
Record name (3-ethyloxetan-3-yl)methyl Prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41988-14-1
Record name (3-ethyloxetan-3-yl)methyl Prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-ethyloxetan-3-yl)methyl Prop-2-enoate
Reactant of Route 2
Reactant of Route 2
(3-ethyloxetan-3-yl)methyl Prop-2-enoate
Reactant of Route 3
(3-ethyloxetan-3-yl)methyl Prop-2-enoate
Reactant of Route 4
Reactant of Route 4
(3-ethyloxetan-3-yl)methyl Prop-2-enoate
Reactant of Route 5
Reactant of Route 5
(3-ethyloxetan-3-yl)methyl Prop-2-enoate
Reactant of Route 6
(3-ethyloxetan-3-yl)methyl Prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.